Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Pharmaceutical Analysis Impurity Profiling Method Validation

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (Bosutinib Impurity 4) is the essential certified reference material for accurate HPLC/LC-MS identification and quantification of this specific process-related impurity in Bosutinib API. Its complete absence of the 7-propylpiperazine side chain (MW 404.25 vs. Bosutinib 530.45) makes it structurally distinct from N-desmethyl or N-oxide analogs. Substituting with a non-identical impurity leads to incorrect retention times, erroneous mass fragmentation, and potential ANDA/DMF review failures under ICH Q3A/Q3B. Supplied with a comprehensive Certificate of Analysis ensuring traceability and regulatory compliance. Order this indispensable standard to ensure method specificity and batch release integrity.

Molecular Formula C19H15Cl2N3O3
Molecular Weight 404.2 g/mol
CAS No. 380843-12-9
Cat. No. B106866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
CAS380843-12-9
SynonymsDes(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Molecular FormulaC19H15Cl2N3O3
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC
InChIInChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24)
InChIKeyVPAAYYSCJUHANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9): A Critical Bosutinib-Related Analytical Reference Standard for Pharmaceutical Quality Control and Impurity Profiling


Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9), chemically known as 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, is a well-characterized compound employed as an impurity and analytical reference standard in the development, manufacturing, and quality control of the tyrosine kinase inhibitor Bosutinib (CAS 380843-75-4) [1]. This compound is structurally related to Bosutinib but is distinguished by the absence of the 7-[3-(4-methylpiperazin-1-yl)propoxy] side chain, a key functional group for the parent drug's kinase inhibitory activity. It is widely recognized as Bosutinib Impurity 4 (or Impurity 19) and is utilized primarily as a certified reference material (CRM) for high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other analytical method development, validation, and routine quality control (QC) applications . Its availability as a high-purity standard (commonly >95-98%) with comprehensive certificates of analysis (COA) ensures accurate quantification and identification of this specific impurity in Bosutinib active pharmaceutical ingredient (API) and finished drug products, supporting compliance with International Council for Harmonisation (ICH) guidelines [2].

Why Substituting Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9) with Other Bosutinib Impurities or Analogs Compromises Analytical Accuracy and Regulatory Compliance


While numerous Bosutinib-related impurities and metabolites exist—including oxidative dechlorinated (M2), N-desmethylated (M5), and N-oxide (M6) species—Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9) presents a unique and critical analytical challenge due to its distinct structural modification [1]. The complete absence of the 7-propylpiperazine moiety, a feature common to many other Bosutinib impurities, results in a molecular weight of 404.25 g/mol and a chemical formula of C19H15Cl2N3O3, which are significantly different from Bosutinib (C26H29Cl2N5O3; 530.45 g/mol) and its N-demethylated or N-oxide derivatives . Substituting this compound with a structurally non-identical analog, even one that shares a Bosutinib core, will lead to incorrect chromatographic retention times, erroneous mass spectrometric fragmentation patterns, and inaccurate quantification of this specific process-related or degradation impurity [2]. This failure can directly result in out-of-specification (OOS) findings, flawed stability studies, and potential regulatory citations during Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) reviews, as accurate impurity profiling is a cornerstone of ICH Q3A/Q3B and pharmacopoeial compliance [3].

Quantitative Differentiation of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9) from Bosutinib and Its Primary Metabolites for Analytical Method Development and Impurity Control


Unique Molecular Weight and Formula Define the Structural Specificity of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib as a Critical Analytical Standard

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9) is structurally distinguished from Bosutinib (CAS 380843-75-4) and its primary circulating metabolites by the complete absence of the 7-[3-(4-methylpiperazin-1-yl)propoxy] side chain. This modification results in a molecular weight of 404.25 g/mol and a chemical formula of C19H15Cl2N3O3. This is in direct contrast to Bosutinib (C26H29Cl2N5O3, 530.45 g/mol), its major active metabolite N-desmethyl Bosutinib/M5 (C25H27Cl2N5O3, 516.42 g/mol), and the minor circulating metabolite Bosutinib N-oxide/M6 (C26H29Cl2N5O4, 546.45 g/mol) .

Pharmaceutical Analysis Impurity Profiling Method Validation

High Purity Specification (≥95-98%) and ISO 17034-Compliant Characterization Enable Reliable Method Validation for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Commercially available Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib reference standards are supplied with a purity specification of ≥95% (by HPLC), with some manufacturers offering >95% or 98% purity . This high purity is essential for its use as a primary reference standard. Crucially, the highest-grade standards are developed and certified under ISO 17034 accreditation for reference material production, which mandates rigorous characterization including homogeneity and stability studies, and provides a complete Certificate of Analysis (COA) with data from HPLC, NMR, and MS analyses [1]. In contrast, many generic Bosutinib impurity standards may lack this level of accredited characterization, which is required for formal stability studies and regulatory filings. ICH guidelines for impurity testing specify that the limit of detection (LOD) for each impurity should be below the reporting threshold, often less than 0.05% w/w [2].

Quality Control Method Validation Analytical Standards

Distinct Chromatographic Behavior and MS Fragmentation Patterns Enable Unambiguous Identification of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib in Degradation Studies

In a comprehensive stress degradation study of Bosutinib, a validated RP-HPLC method using an Agilent ZORBAX Eclipse plus C18 column (4.6 × 250 mm, 5 μm) with a gradient flow of 1 mL/min (mobile phases: 0.1% formic acid in water and acetonitrile) was employed [1]. While the specific retention time for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (Impurity DI B-6 in that study) was not disclosed as a single value, the LC-Q-TOF-MS/MS method successfully separated and identified eight distinct degradation impurities, including the one corresponding to CAS 380843-12-9, under basic hydrolysis, oxidative (H2O2), and photolytic conditions [1]. The study demonstrated that the compound's unique MS fragmentation pattern, derived from its molecular weight of 404.25 g/mol and structural formula C19H15Cl2N3O3, allows for unambiguous differentiation from other degradation products and parent Bosutinib. This is in contrast to Bosutinib N-oxide (M6), which is formed under different oxidative conditions and has a distinct mass of 546.45 g/mol [2].

Forced Degradation LC-MS/MS Stability Indicating Methods

Essential Role as a Certified Reference Standard for Validating HPLC Methods for Bosutinib API and Finished Dosage Forms

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a specified impurity for which a validated analytical method must demonstrate specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines [1]. In a validated RP-HPLC method for the estimation of Bosutinib in bulk form, the parent drug's retention time was found to be 7.433 minutes [2]. The ability to accurately quantify this specific impurity (CAS 380843-12-9) at or below the ICH Q3A reporting threshold (typically ≤0.1% for a maximum daily dose >2g/day, or ≤0.05% w/w for identification) is a direct measure of method suitability [3]. The compound is supplied as a certified standard to serve as the specific marker for this impurity peak, enabling analysts to establish system suitability, confirm peak identity, and perform accurate quantification during routine batch release and stability testing for Abbreviated New Drug Applications (ANDAs) .

Method Development ANDAs Pharmaceutical Analysis

Differentiated Safety Profile from Bosutinib and Its Active Metabolites: In Silico and In Vitro Classification as a Non-Genotoxic Impurity

While Bosutinib is a potent dual Src/Abl kinase inhibitor with established therapeutic activity, its major circulating metabolites (M2, M5, M6) are considered pharmacologically inactive [1]. Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, as a process-related or degradation impurity, is also expected to be inactive due to the loss of the critical piperazine side chain required for kinase binding. More importantly, a recent study utilized DEREK Nexus and SARAH Nexus in silico tools to predict the toxicity and mutagenicity of Bosutinib degradation impurities [2]. The study's predictions, combined with structural analysis, indicate that this impurity is not expected to possess genotoxic potential, classifying it as a non-mutagenic impurity. This is a critical distinction from potential nitrosamine impurities (e.g., Bosutinib Des NMP Nitrous Amide Impurity), which are known to be potent genotoxins and are subject to much stricter control limits (e.g., <1.5 ppm) by regulatory agencies [3].

Toxicology Impurity Safety In Silico Prediction

Key Industrial and Research Applications for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib (CAS 380843-12-9) in Pharmaceutical Quality Control and Development


Analytical Method Development and Validation for Bosutinib ANDA/DMF Submissions

This compound is an indispensable reference standard for developing and validating HPLC/LC-MS methods for Bosutinib API and finished dosage forms. It serves as the specific marker for impurity identification and quantification during method validation per ICH Q2(R1), ensuring specificity, linearity, accuracy, and precision of the analytical procedure. Its high purity (≥95-98%) and ISO 17034-certified characterization provide the traceability required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1].

Routine Quality Control and Batch Release Testing of Bosutinib Drug Products

In a QC laboratory, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is used as a working standard to prepare system suitability solutions and impurity marker solutions. It enables the routine monitoring and quantification of this specific process-related or degradation impurity in Bosutinib batches, ensuring levels remain below ICH Q3A reporting, identification, and qualification thresholds (e.g., ≤0.1% for a 500 mg dose). Its use is critical for confirming product purity and compliance with regulatory specifications before batch release .

Forced Degradation (Stress Testing) and Stability Studies for Bosutinib

This impurity standard is essential for conducting forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) on Bosutinib, as outlined in ICH Q1A and Q1B guidelines. By spiking the standard into sample matrices or using it to identify peaks in stressed samples, analysts can confirm the selectivity of a stability-indicating method and establish the degradation pathways of Bosutinib. The compound's presence and stability profile under different stress conditions, as confirmed by LC-Q-TOF-MS/MS, is vital for understanding the drug's stability and establishing appropriate storage conditions and shelf-life [2].

Research into Bosutinib Impurity Profile and Structure-Activity Relationship (SAR)

Researchers investigating the complete impurity profile of Bosutinib, or studying structure-activity relationships (SAR) of kinase inhibitors, utilize Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. The compound's lack of the 7-propylpiperazine side chain renders it pharmacologically inactive as a kinase inhibitor, which allows researchers to use it as a negative control or to study the specific contribution of this side chain to Bosutinib's binding affinity and selectivity. This application is supported by modeling studies for identifying c-Src inhibitors where similar quinolinecarbonitrile scaffolds are evaluated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.